1-(3-Trifluoromethylphenoxy)butan-2-on
Description
1-(3-Trifluoromethylphenoxy)butan-2-one is a ketone derivative featuring a phenoxy group substituted with a trifluoromethyl (-CF₃) moiety at the meta position of the benzene ring. Its molecular formula is C₁₁H₁₁F₃O₂, with a molecular weight of 232.2 g/mol.
Properties
Molecular Formula |
C11H11F3O2 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenoxy]butan-2-one |
InChI |
InChI=1S/C11H11F3O2/c1-2-9(15)7-16-10-5-3-4-8(6-10)11(12,13)14/h3-6H,2,7H2,1H3 |
InChI Key |
OCPCQWJJOQIBFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)COC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[4-(Trifluoromethyl)phenyl]butan-2-one
- Molecular Formula : C₁₁H₁₁F₃O
- Molecular Weight : 216.2 g/mol
- Substituent: -CF₃ at the para position on the phenyl ring (directly attached to the butanone backbone).
- Key Differences: Lacks the phenoxy oxygen, reducing polarity and hydrogen-bonding capacity compared to the target compound. The para-CF₃ configuration may enhance steric hindrance and alter electronic effects in aromatic substitution reactions.
- Applications : Primarily used in medicinal chemistry research as a lipophilic intermediate .
1-(4-Iodophenyl)butan-2-one
- Molecular Formula : C₁₀H₁₁IO
- Molecular Weight : 274.1 g/mol
- Substituent : Iodine at the para position on the phenyl ring.
- Key Differences :
- The iodine atom’s large size and polarizability facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the -CF₃ group.
- Higher molecular weight and lower solubility in aqueous media compared to fluorinated analogs.
- Applications : Valued in organic synthesis for constructing complex aromatic systems .
1-(2-Bromophenyl)butan-2-one
- Molecular Formula : C₁₀H₁₁BrO
- Molecular Weight : 227.1 g/mol
- Substituent : Bromine at the ortho position on the phenyl ring.
- Bromine’s moderate electronegativity makes it less electron-withdrawing than -CF₃.
- Applications : Intermediate in synthesizing heterocycles and pharmaceuticals .
1-(Pyridin-2-yl)butan-2-one
- Molecular Formula: C₉H₁₁NO
- Molecular Weight : 149.2 g/mol
- Substituent : Pyridin-2-yl group (nitrogen-containing aromatic ring).
- Enhanced solubility in polar solvents due to the nitrogen atom.
- Applications : Investigated for neuroprotective properties and as a pesticide intermediate .
Comparative Analysis Table
| Compound | Molecular Formula | Substituent (Position) | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 1-(3-Trifluoromethylphenoxy)butan-2-one | C₁₁H₁₁F₃O₂ | -CF₃ (meta-phenoxy) | 232.2 | Pharmaceuticals, agrochemicals |
| 1-[4-(Trifluoromethyl)phenyl]butan-2-one | C₁₁H₁₁F₃O | -CF₃ (para-phenyl) | 216.2 | Medicinal chemistry research |
| 1-(4-Iodophenyl)butan-2-one | C₁₀H₁₁IO | -I (para-phenyl) | 274.1 | Organic synthesis |
| 1-(2-Bromophenyl)butan-2-one | C₁₀H₁₁BrO | -Br (ortho-phenyl) | 227.1 | Heterocycle synthesis |
| 1-(Pyridin-2-yl)butan-2-one | C₉H₁₁NO | Pyridin-2-yl | 149.2 | Agrochemicals, neuroprotection studies |
Structural and Functional Insights
Electronic Effects :
- The -CF₃ group in the target compound enhances metabolic stability and lipophilicity, making it advantageous in drug design. Para-substituted analogs exhibit stronger electron-withdrawing effects than meta-substituted ones .
- Halogenated derivatives (I, Br) are more reactive in cross-coupling reactions but less stable under physiological conditions .
- Solubility and Polarity: The phenoxy group in the target compound increases polarity compared to direct phenyl-attached analogs, improving solubility in polar aprotic solvents like DMSO .
Steric Considerations :
- Ortho-substituted compounds (e.g., 1-(2-bromophenyl)butan-2-one) face steric challenges, reducing accessibility to the ketone group for nucleophilic attacks .
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